molecular formula C11H6ClN3O2S2 B2815360 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-70-8

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2815360
CAS No.: 941913-70-8
M. Wt: 311.76
InChI Key: GTTNRUSUSAXQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide (CAS 941913-70-8) is a synthetic heterocyclic compound with a molecular formula of C11H6ClN3O2S2 and a molecular weight of 311.8 . This molecule features a unique structure combining isoxazole, thiazole, and chlorothiophene rings, making it a valuable scaffold in medicinal chemistry and drug discovery research. Recent scientific investigations highlight its potential in key therapeutic areas. Isoxazole-carboxamide derivatives have demonstrated significant promise as anticancer agents . In vitro studies against a panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2), have shown that certain derivatives exhibit potent to moderate antiproliferative activities, with some compounds showing broad-spectrum efficacy . Concurrently, research has identified isoxazole-4-carboxamide derivatives as potent modulators of ionotropic glutamate receptors in the central nervous system . Specifically, they act as negative allosteric modulators of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are implicated in chronic inflammatory pain pathways . These compounds can inhibit AMPA receptor activity and alter receptor deactivation and desensitization kinetics, presenting a non-opioid mechanism for pain research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S2/c12-9-2-1-8(19-9)6-5-18-11(14-6)15-10(16)7-3-4-13-17-7/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTNRUSUSAXQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced through a halogenation reaction, where thiophene is treated with a chlorinating agent such as N-chlorosuccinimide (NCS).

    Construction of the Isoxazole Ring: The isoxazole ring is typically formed via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoxazole-5-carboxylic acid is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.

    Medicine: Research is ongoing into its anti-inflammatory and anticancer properties, with studies indicating it may inhibit certain cancer cell lines.

    Industry: It can be used in the development of new materials with specific electronic or optical properties due to its unique structural features.

Mechanism of Action

The mechanism by which N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide exerts its effects involves interaction with various molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It can inhibit key enzymes in the biosynthesis of essential biomolecules or disrupt cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Thiazolidinone Derivatives ()

Compounds 9–13 in share a 2-thioxoacetamide backbone but differ in substituents (e.g., chlorobenzylidene, indole, nitrofuryl). Key distinctions:

  • Stability : The thioxo group in these analogs may increase reactivity but reduce metabolic stability compared to the target’s isoxazole carboxamide.
  • Melting Points : Range from 147–207°C, suggesting solid-state stability. The target compound’s melting point is unreported but may differ due to its distinct crystal packing .
Thiazol-2-yl Benzamides ()

Compounds 4d–4i feature benzamide or isonicotinamide groups attached to a thiazole ring with morpholinomethyl or piperazinyl substituents.

  • Solubility : Polar groups (e.g., morpholine) enhance water solubility, whereas the target compound’s chlorothiophene and isoxazole may reduce it, favoring lipid membranes .
  • Spectral Characterization : Both classes are validated via NMR and HRMS, but the target’s isoxazole carboxamide introduces unique 1H-NMR signals (e.g., isoxazole protons at δ 6.5–8.5 ppm) .
Isoxazole Carboxamide Derivatives ()
  • : Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (compound 45p ) shares an isoxazole-thiophene scaffold but lacks the thiazole and carboxamide groups. The methyl group reduces electron-withdrawing effects compared to the target’s chlorine .
  • : A structurally complex analog (C38H36Cl2N6O10S2) includes multiple chlorothiophene and carboxamide groups.

Physicochemical and Electronic Properties

  • Lipophilicity : The target’s 5-chlorothiophene increases logP compared to ’s fluorophenyl (compound 12 ) or nitrofuryl (compound 13 ) derivatives.

Q & A

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

  • Methodological Answer :
  • Checkerboard Assays : Combine with β-lactams or NSAIDs to calculate fractional inhibitory concentration (FIC) indices .
  • In Vivo Models : Murine infection models (e.g., S. aureus-induced sepsis) to assess co-administration efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.